molecular formula C14H8Cl3FO3 B6311029 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid CAS No. 2088942-77-0

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid

Cat. No.: B6311029
CAS No.: 2088942-77-0
M. Wt: 349.6 g/mol
InChI Key: AMGIXXWFMWOEOY-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid is a synthetic organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a phenoxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the halogenation of a phenoxyphenylacetic acid derivative, followed by the introduction of the fluorine atom. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, with careful monitoring of reaction parameters to minimize the formation of unwanted side products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid involves its interaction with molecular targets through its functional groups. The halogen atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar halogenation but lacking the fluorine atom.

    2,4-Dichlorophenoxyacetic acid: Another similar compound with fewer chlorine atoms and no fluorine.

Uniqueness

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

2-(2,4,6-trichloro-3-fluoro-5-phenoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FO3/c15-10-8(6-9(19)20)11(16)14(12(17)13(10)18)21-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGIXXWFMWOEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)CC(=O)O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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